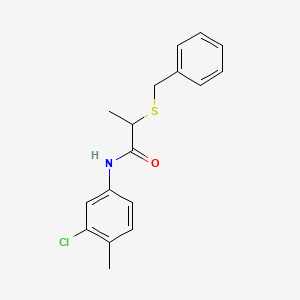![molecular formula C17H17N3O4S B3937158 3-isopropoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3937158.png)
3-isopropoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide
Vue d'ensemble
Description
3-isopropoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications.
Mécanisme D'action
The mechanism of action of 3-isopropoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide involves the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response. Additionally, it has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in antioxidant defense.
Biochemical and Physiological Effects:
Studies have shown that 3-isopropoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide exhibits a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, it has been found to reduce oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-isopropoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its potent anti-inflammatory and antioxidant properties. It can be used to study the role of inflammation and oxidative stress in various diseases and to develop new therapeutic strategies. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Orientations Futures
There are several future directions for the research on 3-isopropoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide. One of the key areas of focus is the development of new therapeutic strategies for the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings. Finally, the potential use of this compound as a research tool to study the role of inflammation and oxidative stress in various diseases needs to be explored further.
Conclusion:
In conclusion, 3-isopropoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide is a promising compound that exhibits potent anti-inflammatory and antioxidant properties. It has potential applications in the treatment of various diseases and can be used as a research tool to study the role of inflammation and oxidative stress. However, further studies are needed to evaluate its safety and efficacy in preclinical and clinical settings.
Applications De Recherche Scientifique
3-isopropoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide has been widely studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[(2-nitrophenyl)carbamothioyl]-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-11(2)24-13-7-5-6-12(10-13)16(21)19-17(25)18-14-8-3-4-9-15(14)20(22)23/h3-11H,1-2H3,(H2,18,19,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMAFTSWXCYBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3937080.png)
![4-[(2,4-dimethoxy-5-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937088.png)
![4-methyl-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B3937094.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3937102.png)
![8-{2-[2-(2-tert-butylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B3937105.png)
![2-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1,4-bis(phenylsulfonyl)piperazine](/img/structure/B3937119.png)
![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B3937125.png)
![1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B3937126.png)
![3-(4-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B3937129.png)
![1-methoxy-2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzene](/img/structure/B3937151.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937171.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3937179.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B3937190.png)